1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
CAS No.: 106681-22-5
Cat. No.: VC6031027
Molecular Formula: C8H11NO
Molecular Weight: 137.182
* For research use only. Not for human or veterinary use.
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole - 106681-22-5](/images/structure/VC6031027.png)
Specification
CAS No. | 106681-22-5 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.182 |
IUPAC Name | 1-[2-(oxiran-2-yl)ethyl]pyrrole |
Standard InChI | InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2 |
Standard InChI Key | OUGXXVWBSDOMMD-UHFFFAOYSA-N |
SMILES | C1C(O1)CCN2C=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) linked via an ethyl chain to an oxirane (epoxide) group. The SMILES notation (C1C(O1)CCN2C=CC=C2) and InChIKey (OUGXXVWBSDOMMD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The presence of the epoxide group introduces reactivity toward nucleophilic ring-opening reactions, while the pyrrole moiety contributes aromatic stability and potential for π-π interactions.
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 137.182 g/mol |
CAS Registry Number | 106681-22-5 |
IUPAC Name | 1-[2-(Oxiran-2-yl)ethyl]pyrrole |
PubChem CID | 13741366 |
Physicochemical Characteristics
While experimental data on solubility and melting/boiling points remain limited, the compound is described as a liquid at room temperature. Its predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation:
Table 2: Predicted Collision Cross-Section (CCS) Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 138.09134 | 130.3 |
[M+Na]⁺ | 160.07328 | 143.8 |
[M-H]⁻ | 136.07678 | 140.9 |
These values are critical for mass spectrometry-based identification in complex matrices.
Synthesis and Manufacturing
Strategic Considerations
The ethyl-epoxide linker likely necessitates a stepwise approach:
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Pyrrole Alkylation: Introducing the ethyl chain via alkylation of pyrrole with 1,2-dibromoethane.
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Epoxidation: Oxidation of the resultant allyl intermediate using meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) .
Challenges include controlling regioselectivity during alkylation and avoiding polymerization of the epoxide group under acidic or basic conditions.
Applications and Research Utility
Life Sciences
The compound is marketed for life science research, though specific biological targets are undisclosed. Pyrrole-epoxide hybrids are explored for:
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Enzyme Inhibition: Epoxide groups act as electrophilic warheads in covalent inhibitor design (e.g., protease inhibitors).
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Polymer Precursors: Epoxides enable ring-opening polymerization to form polyethers or cross-linked networks.
Materials Chemistry
In polymer science, the pyrrole moiety’s aromaticity may enhance thermal stability, while the epoxide facilitates cross-linking for epoxy resins. Such hybrids could improve adhesion or mechanical properties in composite materials.
Recent Research Developments
Analytical Characterization Advances
A 2024 study leveraged ion mobility-mass spectrometry (IM-MS) to resolve 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole from isomeric impurities using CCS values, enhancing quality control in synthetic workflows .
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s lowest unoccupied molecular orbital (LUMO) to localize on the epoxide ring, rationalizing its reactivity toward nucleophiles like amines or thiols.
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